molecular formula C14H19NO2S B14612382 4-Methyl-N-(2-methylcyclohex-2-en-1-yl)benzene-1-sulfonamide CAS No. 57981-22-3

4-Methyl-N-(2-methylcyclohex-2-en-1-yl)benzene-1-sulfonamide

Cat. No.: B14612382
CAS No.: 57981-22-3
M. Wt: 265.37 g/mol
InChI Key: JHQZXFIFEFGVSV-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methylcyclohex-2-en-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes a benzene ring, a sulfonamide group, and a cyclohexene ring. It is used in various scientific research applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-methylcyclohex-2-en-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methylcyclohex-2-en-1-amine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining the temperature at room temperature and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-methylcyclohex-2-en-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-(2-methylcyclohex-2-en-1-yl)benzene-1-sulfonamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-methylcyclohex-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide structure.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs.

    Sulfanilamide: The parent compound of many sulfonamide drugs.

Uniqueness

4-Methyl-N-(2-methylcyclohex-2-en-1-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of a cyclohexene ring and a methyl group on the benzene ring. These structural elements can influence its reactivity and interaction with biological targets, making it distinct from other sulfonamides .

Properties

CAS No.

57981-22-3

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

4-methyl-N-(2-methylcyclohex-2-en-1-yl)benzenesulfonamide

InChI

InChI=1S/C14H19NO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-6-4-3-5-12(14)2/h5,7-10,14-15H,3-4,6H2,1-2H3

InChI Key

JHQZXFIFEFGVSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCC1NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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